molecular formula C14H11FO3 B1440587 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1182754-74-0

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Cat. No. B1440587
CAS RN: 1182754-74-0
M. Wt: 246.23 g/mol
InChI Key: OORQZOBGEWAKDV-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid (FMBA) is a chemical compound that has been subject to extensive scientific research. It belongs to the class of organic compounds known as aromatic anilides . The molecular formula of FMBA is C14H11FO3 and it has a molecular weight of 246.23 g/mol .


Molecular Structure Analysis

The InChI code for FMBA is 1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) . This indicates that the compound has a biphenyl structure with a fluoro group on one ring and a methoxy group on the other. The carboxylic acid group is also attached to one of the rings .

Scientific Research Applications

Pharmaceutical Research

2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid: is utilized in pharmaceutical research for the development of new therapeutic agents. Its structure is conducive to creating compounds with potential activity against a variety of diseases. For instance, its derivatives can be synthesized for testing as anti-inflammatory agents due to the presence of the fluorine atom which often imparts such properties .

Material Science

In material science, this compound can be used to synthesize novel organic frameworks. These frameworks may exhibit unique properties such as fluorescence or electrical conductivity, making them suitable for use in sensors or as components in electronic devices .

Chemical Synthesis

The carboxylic acid group in 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid makes it a valuable starting material for various chemical reactions. It can be used to create complex molecules through reactions like Fischer esterification or amidation, which are fundamental in synthesizing a wide range of organic compounds .

Analytical Chemistry

This compound can serve as a standard in chromatographic analysis due to its well-defined characteristics. It helps in the calibration of equipment and ensures the accuracy of analytical methods used in the identification and quantification of substances in complex mixtures .

Alzheimer’s Disease Research

Derivatives of 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid have been explored for their potential use in treating neurological disorders such as Alzheimer’s disease. The modification of this compound can lead to the development of molecules that interact with specific targets in the brain, offering a new approach to therapy .

Oncology

In the field of oncology, the fluorinated derivatives of this compound are being studied for their potential as anticancer agents. The introduction of fluorine atoms into pharmaceuticals can significantly alter their biological activity, making them effective in inhibiting the growth of cancer cells .

Environmental Science

The compound’s derivatives can be used in environmental science to create sensors that detect pollutants. Their sensitivity to specific chemicals makes them ideal for monitoring environmental contaminants and ensuring public safety .

Agricultural Chemistry

In agricultural chemistry, 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid can be a precursor to agrochemicals. Its structural components can be modified to produce pesticides or herbicides with enhanced efficacy and reduced environmental impact .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORQZOBGEWAKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681295
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

CAS RN

1182754-74-0
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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